

18-MC fat sequestration and active metabolites

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Compound Focus: 18-Methoxycoronaridine

CAS No.: 188125-42-0

Cat. No.: S649617

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18-MC Pharmacokinetic Properties

Property	18-MC	Ibogaine (for comparison)
Fat Sequestration	Confirmed in animal models [1]	Confirmed [2]
Active Metabolite	Probable (indirect evidence) [1] [2]	Yes (Noribogaine) [3]
Proposed Mechanism	Dopamine reduction in nucleus accumbens; blocks kappa opioid and nicotinic receptors [1] [4]	Broader action: affects serotonin, NMDA, sigma-2 receptors, and sodium channels [1]
Toxicity Profile	Substantially safer; no tremors, cerebellar damage, or bradycardia [1] [4]	Higher risk; can cause tremors, cerebellar damage, and cardiac effects [1] [2]

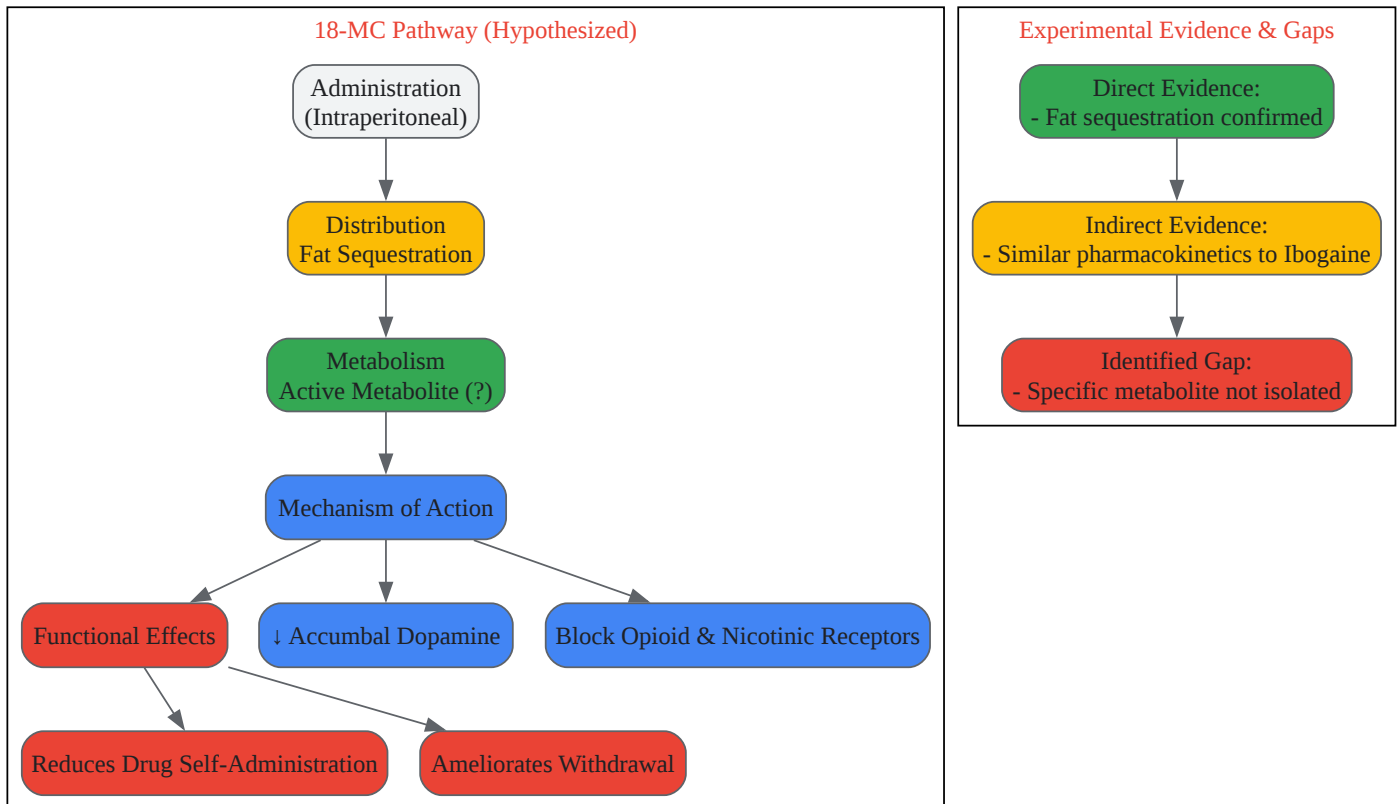
Key Anti-Addictive Efficacy Findings

The following table summarizes the effects of 18-MC and ibogaine on self-administration of various substances in rat models, demonstrating its specific anti-addictive efficacy.

Substance Self-Administered	18-MC Efficacy (40 mg/kg)	Ibogaine Efficacy (40 mg/kg)
Morphine (IV)	Decreased [1] [2]	Decreased [1] [2]
Cocaine (IV)	Decreased [1] [2]	Decreased [1] [2]
Ethanol (Oral)	Decreased [1] [2]	Decreased [1] [2]
Nicotine (Oral)	Decreased [1] [2]	Decreased [1] [2]
Water (Non-drug reinforcer)	No effect [1] [2]	Decreased [1] [2]

Proposed Mechanism and Experimental Workflow

The diagram below illustrates the hypothesized pharmacokinetic and pharmacodynamic pathway of 18-MC, based on current research, and outlines the experimental workflow used for its validation.



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> Proposed pharmacokinetic pathway and evidence status for 18-MC.

Experimental Protocols for Key Findings

The methodologies from pivotal studies that established the core properties of 18-MC are detailed below.

Self-Administration and Efficacy Studies

- **Animal Model:** Rats [1] [2].
- **Dosing:** 18-MC was administered intraperitoneally at a dose of 40 mg/kg [1] [2].
- **Procedure:** Animals were trained to self-administer drugs of abuse (e.g., morphine, cocaine) intravenously or ethanol/nicotine orally. Following treatment with 18-MC or a vehicle, the number of self-administration responses was measured and compared. To test for non-specific effects, responding for a non-drug reinforcer (water) was also assessed [1] [2].

Assessment of Neurochemical Mechanisms

- **Microdialysis in Rats:** A technique was used to measure extracellular levels of neurotransmitters in the nucleus accumbens of live rats. The study found that 18-MC decreased dopamine levels and blocked the dopamine release induced by subsequent morphine or nicotine administration [1].

Receptor Binding Assays

- **In Vitro Competitive Binding:** The affinities (K_i values) of 18-MC for various receptor sites were determined by investigating how well it displaces a known, radioactively-labeled ligand from receptors in prepared tissue or cell models. This protocol confirmed 18-MC's binding to kappa opioid and nicotinic receptors, and its weak affinity for other sites like the serotonin transporter and NMDA receptors [1].

Research Gaps and Future Directions

While the fat sequestration of 18-MC is confirmed and the presence of an active metabolite is strongly suggested, **the exact chemical identity of this metabolite remains unknown** and is a primary target for future research [1] [2]. Furthermore, the detailed structure-activity relationships of 18-MC, including the role of its enantiomers, are not fully elucidated [2].

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